
2-Cyclopentadecenone
Overview
Description
2-Cyclopentadecenone is a macrocyclic ketone featuring a 15-membered carbon ring with one double bond at the 2-position. This structural motif imparts unique physical and chemical properties, making it relevant in fragrance chemistry and organic synthesis. Its unsaturated ring distinguishes it from saturated analogs like cyclopentadecanone, influencing volatility, stability, and reactivity .
Q & A
Basic Research Question
Q: What experimental methodologies are recommended for synthesizing 2-Cyclopentadecenone with high purity and yield? A:
- Methodology: Focus on macrocyclic ketone synthesis strategies, such as cyclization of linear precursors via intramolecular aldol condensation or ketone ring-closing metathesis. Optimize reaction conditions (e.g., catalysts like Grubbs catalysts for metathesis, solvent polarity, temperature) to minimize side products .
- Validation: Use gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to confirm structural integrity and quantify purity. Compare retention indices with literature data .
- Common Pitfalls: Side reactions from residual double-bond isomerization; address via post-reaction purification (e.g., fractional distillation or preparative HPLC) .
Basic Research Question
Q: How can researchers resolve contradictions in reported spectral data (e.g., NMR or IR) for this compound across studies? A:
- Methodology:
- Data Reconciliation: Cross-reference spectra with authenticated samples (e.g., commercial standards or synthesized batches with >98% purity).
- Contextual Factors: Account for solvent effects, concentration-dependent shifts in NMR, or instrumental calibration errors .
- Collaborative Validation: Share raw spectral data via repositories (e.g., Zenodo) for peer verification .
- Advanced Tip: Use quantum mechanical calculations (e.g., DFT) to predict NMR chemical shifts and compare with experimental results .
Advanced Research Question
Q: What mechanistic insights explain the stereoselectivity challenges in this compound synthesis? A:
- Methodology:
- Data Interpretation: Compare experimental enantiomeric excess (ee) with computational predictions to identify steric/electronic bottlenecks .
Advanced Research Question
Q: How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives in olfactory receptor binding? A:
- Methodology:
- Variable Selection: Systematically modify substituents (e.g., alkyl chain length, double-bond position) and test receptor activation via calcium imaging or HEK293 cell assays .
- Statistical Design: Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors with bioactivity .
- Validation: Replicate results across multiple receptor isoforms and control for nonspecific binding using antagonist co-treatment .
Basic Research Question
Q: What are the best practices for isolating this compound from natural sources (e.g., plant extracts)? A:
- Methodology:
- Quantification: Validate yield via GC-FID with internal standards (e.g., tetradecane) .
Advanced Research Question
Q: How can contradictory findings about this compound’s stability under oxidative conditions be systematically addressed? A:
- Methodology:
- Data Synthesis: Apply Arrhenius modeling to predict shelf-life under storage conditions .
Basic Research Question
Q: What analytical techniques are most reliable for quantifying trace impurities in this compound samples? A:
- Methodology:
- Calibration: Use certified reference materials (CRMs) for impurity quantification, adhering to ICH Q3 guidelines .
Advanced Research Question
Q: How can computational models predict the environmental fate of this compound in aquatic systems? A:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentadecanone
Cyclopentadecanone (C₁₅H₂₈O), a saturated analog, lacks the double bond present in 2-cyclopentadecenone. This difference significantly impacts properties:
- Boiling Point: The double bond in this compound likely reduces symmetry, lowering its boiling point compared to cyclopentadecanone.
- Reactivity: The α,β-unsaturated ketone structure in this compound enables conjugate addition reactions, absent in cyclopentadecanone.
- Applications: Cyclopentadecanone is used in musk fragrances due to its stability, while this compound’s unsaturated structure may enhance odor potency .
Cyclopentanone and Cyclohexanone
Smaller cyclic ketones provide insights into ring-size effects:
- Ring Strain: 5- and 6-membered rings (cyclopentanone, cyclohexanone) exhibit higher ring strain than 15-membered this compound, affecting thermal stability.
- Solubility: Larger rings like this compound have lower solubility in polar solvents due to increased hydrophobicity.
Macrocyclic Ketones with Unsaturation
Compounds like civetone (a 17-membered unsaturated ketone) share similarities with this compound:
- Odor Profile: Both contribute to animalic musk notes, but civetone’s larger ring size may enhance longevity in perfumery.
- Synthesis Challenges : Macrocyclic synthesis often requires high-dilution methods to avoid polymerization, a common issue for both compounds.
Data Table: Key Properties of Selected Cyclic Ketones
Research Findings and Limitations
- Synthetic Routes: this compound synthesis often employs ring-closing metathesis, whereas cyclopentadecanone is typically synthesized via Baeyer-Villiger oxidation .
- Thermal Stability: The double bond in this compound may render it more prone to oxidation than its saturated counterpart.
- Data Gaps : Specific physicochemical data (e.g., melting points, spectral profiles) are absent in the provided evidence, necessitating reliance on structural analogies.
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
cyclopentadec-2-en-1-one |
InChI |
InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h11,13H,1-10,12,14H2 |
InChI Key |
LLWGDNREPDWSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCC(=O)C=CCCCCC1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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